1,3-Dibromo-8-chloroisoquinoline
Description
Properties
Molecular Formula |
C9H4Br2ClN |
|---|---|
Molecular Weight |
321.39 g/mol |
IUPAC Name |
1,3-dibromo-8-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-7-4-5-2-1-3-6(12)8(5)9(11)13-7/h1-4H |
InChI Key |
GSPOOFGYZZVPBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC(=C2C(=C1)Cl)Br)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,3-Dibromo-8-chloroisoquinoline
Detailed Synthetic Routes
Chlorination at Position 8
- Reagents and Conditions: Trichloroisocyanuric acid (TCCA) in sulfuric acid medium at low temperature (around 10 °C) is used to introduce chlorine selectively at the 8-position of isoquinoline derivatives.
- Outcome: This step yields 8-chloroisoquinoline derivatives, which serve as substrates for further bromination.
Bromination at Positions 1 and 3
- Reagents and Conditions: Bromination is performed using N-bromosuccinimide (NBS) or DBDMH in acidic media (H2SO4) at controlled temperatures (25 °C to 100 °C), depending on the desired substitution pattern.
- Regioselectivity: The more reactive positions 1 and 3 are selectively brominated due to the electronic effects of the 8-chloro substituent and acid catalysis.
- Yields: Bromination reactions typically proceed with moderate to high yields (up to 88% in related isoquinoline brominations).
Alternative Cross-Coupling and Cyclization Approach
A patent describing the preparation of related halogenated heterocycles (e.g., 1'-chloro-8-bromo dibenzofurans) provides insight into a multi-step synthesis involving:
- Lithiation of fluorochlorobenzene derivatives.
- Reaction with triisopropyl borate to form boronic acid intermediates.
- Palladium-catalyzed cross-coupling with bromophenol derivatives.
- Bromination with NBS.
- Cyclization promoted by potassium carbonate in N-methylpyrrolidone (NMP) at elevated temperatures (130–140 °C) to yield the halogenated heterocycle.
While this method targets dibenzofurans, the principles of lithiation, cross-coupling, and selective bromination under controlled conditions are applicable to isoquinoline systems, offering alternative synthetic routes.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination at position 8 | Trichloroisocyanuric acid, H2SO4 | 10 | 1–2 | Moderate | Selective chlorination |
| Bromination at positions 1,3 | N-Bromosuccinimide or DBDMH, H2SO4 | 25–100 | 2–4 | Up to 88 | Regioselective bromination |
| Lithiation and borylation | n-Butyllithium, triisopropyl borate ester | -78 to 0 | 3–4 | 82 (boronic acid intermediate) | Multi-step, requires inert atmosphere |
| Cross-coupling | Pd(PPh3)4, K2CO3, DME/H2O | 85 | 4–6 | Moderate | Forms biphenyl intermediate |
| Cyclization | Potassium carbonate, NMP | 130–140 | 3–5 | Moderate | Intramolecular ring closure |
Purification and Characterization
- Purification: Recrystallization from ethanol or normal heptane is commonly used to purify halogenated isoquinolines and related intermediates. Active carbon decolorization at elevated temperatures (90–95 °C) improves product purity.
- Characterization: Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.
Research Findings and Comparative Analysis
- The chlorination using TCCA is efficient for selective substitution at position 8, but monochlorination can lead to mixtures requiring careful pH-based extraction and recrystallization for separation.
- Bromination with NBS under acidic conditions yields high regioselectivity for positions 1 and 3, enabling the synthesis of 1,3-dibromo derivatives with an 8-chloro substituent intact.
- The multi-step lithiation, borylation, and palladium-catalyzed cross-coupling route, although more complex, offers access to functionalized biphenyl intermediates that can be cyclized to halogenated heterocycles, providing a versatile synthetic platform.
- Reaction temperatures and times are critical for maximizing yield and minimizing side reactions such as over-halogenation or decomposition.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-8-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like Dess–Martin periodinane can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used to achieve reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,3-Dibromo-8-chloroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1,3-dibromo-8-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between 1,3-Dibromo-8-chloroisoquinoline and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Features |
|---|---|---|---|---|
| This compound | C₉H₄Br₂ClN | 328.31 | Br (1,3), Cl (8) | High halogen density; suitable for Suzuki couplings |
| 8-Bromo-1,3-dichloroisoquinoline | C₉H₄BrCl₂N | 276.94 | Br (8), Cl (1,3) | Two chlorines reduce steric bulk compared to bromine |
| 5-Bromo-8-chloroisoquinoline | C₉H₅BrClN | 242.50 | Br (5), Cl (8) | Positional isomerism alters electronic properties; lower reactivity |
| 8-Bromo-2,6-dichloroquinoline | C₉H₄BrCl₂N | 276.94 | Br (8), Cl (2,6) (quinoline) | Quinoline backbone; distinct nitrogen position affects binding affinity |
| 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅BrClN | 276.60 | Br (8), saturated ring | Partially saturated ring enhances solubility; CNS drug candidate |
| 3-Bromo-8-chloro-6-nitroquinoline | C₉H₄N₂O₂ClBr | 287.49 | Br (3), Cl (8), NO₂ (6) | Nitro group adds redox reactivity; used in dye/pharmaceutical synthesis |
Research Findings and Data
Stability and Handling
- Storage: Halogenated isoquinolines (e.g., this compound) are hygroscopic and require anhydrous storage. Tetrahydro derivatives () are more stable under ambient conditions .
- Safety : Compounds with multiple halogens (e.g., Cl, Br) necessitate strict handling protocols (P261, P280 GHS codes) due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
